![molecular formula C27H25N7O3 B2743735 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251674-47-1](/img/structure/B2743735.png)

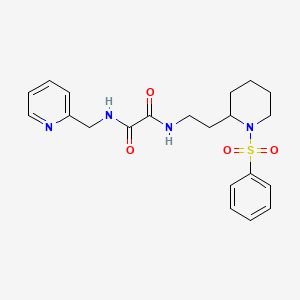

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

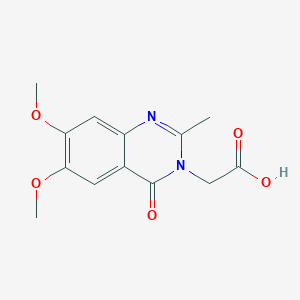

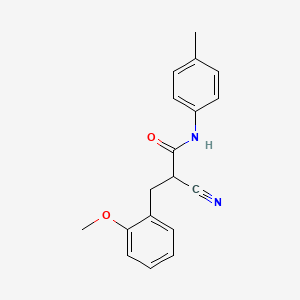

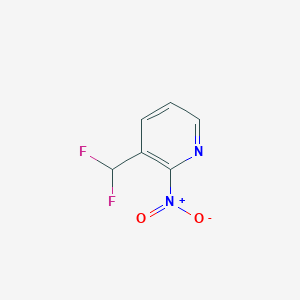

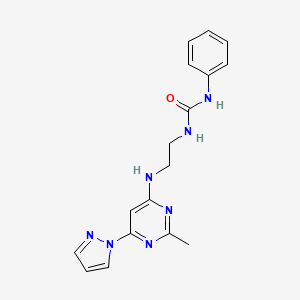

The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains several functional groups, including a phenylpiperazine, an oxadiazole, and a triazolopyridinone .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques. Unfortunately, specific property data for this compound was not found .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have focused on the synthesis of complex heterocyclic compounds that share structural similarities with the specified compound, demonstrating the interest in exploring these frameworks for their potential biological activities:

Foks et al. (2004) detailed the synthesis of phenylpiperazineacetic hydrazide cyclization products, leading to derivatives with potential tuberculostatic activity. The study highlights the versatility of phenylpiperazine derivatives in synthesizing bioactive compounds (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

El-Salam and Abdulla (2008) synthesized heterocyclic compounds derived from 2,4-Pyridinedicarbohydrazide, showcasing the compound's versatility in forming structures with antibacterial, anti-inflammatory, and anti-allergic activities (El-Salam & Abdulla, 2008).

Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties, demonstrating the compound's relevance in developing antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activities

Research on compounds with similar structures has been directed towards evaluating their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties:

Novel Mannich bases synthesized from derivatives of phenylpiperazine have been evaluated for their anticancer activities against prostate cancer cells, illustrating the potential of these structures in oncology (Demirci & Demirbas, 2019).

Studies on the synthesis and antimicrobial evaluation of novel quinazolines and pyridines highlight the ongoing interest in developing compounds with enhanced antimicrobial efficacy (El‐Kazak & Ibrahim, 2013).

Mécanisme D'action

Target of Action

Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.

Orientations Futures

The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it shows promise as a drug candidate, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O3/c1-19-7-5-8-20(17-19)24-28-26(37-30-24)22-11-6-12-33-25(22)29-34(27(33)36)18-23(35)32-15-13-31(14-16-32)21-9-3-2-4-10-21/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUQYRDACQLDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)

![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)